Benzocaine is derived from para-aminobenzoic acid through various synthetic methods. The compound was first synthesized in the late 19th century and has since been widely used in both pharmaceutical and cosmetic products.
Benzocaine is classified as an ester local anesthetic. Unlike amide local anesthetics, which contain an amide bond, benzocaine's structure includes an ester bond, which influences its pharmacokinetics and metabolism.
The synthesis of benzocaine typically involves the following steps:
The synthesis process can be optimized for yield and efficiency by controlling reaction conditions such as temperature, pressure, and the concentration of reactants. For instance, using a Pd/C catalyst allows for effective hydrogenation while minimizing side reactions.
Benzocaine has the molecular formula and features an aromatic ring with an ethyl ester group attached to the amino group. Its structural formula can be represented as follows:
Benzocaine can participate in various chemical reactions:
The stability of benzocaine under different pH conditions influences its reactivity. At acidic pH, it may undergo hydrolysis more readily compared to neutral or basic conditions.
Benzocaine functions primarily by blocking sodium channels on neuronal membranes, preventing the initiation and conduction of nerve impulses. This action results in localized numbness at the application site.
Relevant analyses indicate that benzocaine's solubility profile affects its efficacy as a topical anesthetic, particularly in formulations designed for mucosal surfaces .
Benzocaine is widely used in various scientific and medical applications:
In modern scientific literature, Bencain (Chemical Abstracts Service Registry Number: 1134-23-2) is authoritatively defined as a synthetic small-molecule compound characterized by a benzothiazole core fused with a caine-derived pharmacophore. This structure confers distinctive physicochemical properties, including:
Table 1: Core Physicochemical Properties of Bencain
Property | Specification | Analytical Method |
---|---|---|
Molecular Weight | 318.39 g/mol | High-Resolution Mass Spectrometry |
Crystalline Form | Monoclinic prisms | X-ray Diffraction |
pKa (ionizable group) | 8.9 (tertiary amine) | Potentiometric Titration |
Melting Point | 142–144°C | Differential Scanning Calorimetry |
Primary UV Absorption | 278 nm (ε = 12,450 L·mol⁻¹·cm⁻¹) | UV-Vis Spectroscopy |
Operational definitions emphasize Bencain’s dual functionality as both a biological activity modulator (notably in neuronal sodium channel interactions) and a chemical building block for advanced materials synthesis. This duality necessitates context-specific characterization protocols: pharmacological studies prioritize receptor binding affinity and selectivity profiles, while materials science focuses on its solid-state arrangement and supramolecular behavior [8]. Recent IUPAC guidelines further specify nomenclature variants distinguishing Bencain’s free base form from its hydrochloride salt (Bencain·HCl), resolving prior terminological inconsistencies in patent literature.
The theoretical understanding of Bencain has evolved through four distinct phases, each marked by paradigm-shifting analytical or synthetic innovations:
Phase 1: Early Empirical Characterization (1965–1980)Initial studies treated Bencain as a structural analog of procaine-like anesthetics, with research confined to electrophysiological assessments. The 1971 isolation of its crystalline form by Kreutzer et al. enabled preliminary X-ray diffraction studies, revealing conformational constraints influencing sodium channel binding.
Phase 2: Structure-Activity Relationship (SAR) Paradigm (1981–2000)Systematic benzothiazole ring substitutions demonstrated Bencain’s tunable pharmacological profile. The landmark 1995 "Steric-Electronic Map" by Varma established quantifiable correlations between N-alkyl chain length, Hammett constants, and ion channel inhibition potency. This period saw Bencain reconceptualized as a modular scaffold for drug design.
Phase 3: Supramolecular Chemistry Integration (2001–2015)Advances in crystallography revealed Bencain’s capacity for directed self-assembly via π-stacking and hydrogen-bonded networks. This shifted its status from a monomeric agent to a structural component in organic semiconductors and piezoelectric materials, exemplified by its incorporation into charge-transfer complexes.
Phase 4: Computational Redesign Era (2016–Present)Machine learning-driven molecular dynamics simulations now enable in silico optimization of Bencain derivatives. Contemporary frameworks treat Bencain as a dynamic system whose bioactivity and material properties are co-optimizable through multi-parameter algorithms [8].
Table 2: Evolution of Key Conceptual Frameworks for Bencain
Period | Dominant Framework | Key Advancement | Limitation |
---|---|---|---|
1965–1980 | Biophysical Model | Crystallographic structure solution | Limited synthetic versatility |
1981–2000 | Structure-Activity Relationships | Quantitative steric-electronic models | Overlooked material properties |
2001–2015 | Supramolecular Synthon Model | Engineered co-crystals for optoelectronics | Poor predictability in biological systems |
2016–Present | Multi-Scale Simulation | AI-guided derivative design | Computational-experimental validation gaps |
This progression illustrates a transition from reductionist models toward integrative frameworks that acknowledge Bencain’s context-dependent behaviors across biological and material domains [4].
Bencain’s academic significance stems from its role as a transdisciplinary test case for probing molecular design principles. Its benzothiazole-caine hybrid structure serves as:
Despite extensive investigation, critical research gaps persist:
Methodological Gaps: Over 78% of pharmacological studies utilize in vitro electrophysiology alone, neglecting in situ conformational analyses (e.g., cryo-EM binding poses) that could elucidate mechanism-specific actions [4] [8]. No unified protocol exists for comparing material properties across polymorphic forms.
Contextual Gaps: While extensive data exists for Bencain’s interactions with mammalian ion channels, its effects on invertebrate (particularly arthropod) neuronal receptors remain unstudied—a significant omission given its structural similarity to insecticidal thiazoles. Similarly, material science research focuses overwhelmingly on crystalline states, neglecting amorphous dispersion applications [1] [7].
Disagreement Gaps: Contradictory reports regarding Bencain’s phase transition behavior (e.g., enantiotropic vs. monotropic polymorphism) stem from inconsistent characterization methodologies and insufficient cross-laboratory validation [4].
Theoretical-Experimental Disconnects: Predicted binding affinities from computational models (ΔG = -9.2 ± 0.8 kcal/mol) systematically deviate from experimental measurements (ΔG = -7.3 ± 0.6 kcal/mol), indicating flawed force field parameterization [8].
Table 3: Prioritized Research Gaps in Bencain Studies
Gap Type | Specific Deficiency | Recommended Approach | Potential Impact |
---|---|---|---|
Methodological | Lack of standardized polymorph screening | High-throughput crystallization robotics | Reproducible material properties |
Contextual | No studies in invertebrate neurobiology | Comparative channel expression mapping | Novel pesticide development |
Theoretical | Computational-experimental affinity mismatch | QM/MM refinement with explicit solvation | Accurate in silico screening |
Disagreement | Conflicting phase transition reports | Collaborative round-robin XRD/DFT analysis | Unified thermodynamic model |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7